molecular formula C18H16N4O3 B7698930 4-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoylamino]benzamide

4-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoylamino]benzamide

Cat. No.: B7698930
M. Wt: 336.3 g/mol
InChI Key: GSDYKORJHSWINX-UHFFFAOYSA-N
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Description

4-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoylamino]benzamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoylamino]benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting benzaldehyde with malonic acid in the presence of piperidine to form cinnamic acid.

    Attachment of the Propanoylamino Group: The oxadiazole derivative is then reacted with propanoyl chloride in the presence of a base such as triethylamine to form the propanoylamino group.

    Formation of the Benzamide: Finally, the propanoylamino derivative is reacted with benzoyl chloride in the presence of a base to form the benzamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using high-purity reagents, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoylamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

4-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoylamino]benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1,2,4-oxadiazole: A simpler oxadiazole derivative with similar biological activities.

    5-Phenyl-1,3,4-oxadiazole: Another oxadiazole isomer with distinct chemical properties.

    3-Phenyl-5-thiophen-2-yl-1,2,4-oxadiazole: Known for its nematicidal activity.

Uniqueness

4-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoylamino]benzamide is unique due to its combination of the oxadiazole ring with the propanoylamino and benzamide groups, which confer specific biological activities and chemical reactivity not found in simpler oxadiazole derivatives.

Properties

IUPAC Name

4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c19-17(24)12-6-8-14(9-7-12)20-15(23)10-11-16-21-18(22-25-16)13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,19,24)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDYKORJHSWINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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